molecular formula C13H13N3OS B1628252 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol CAS No. 893613-21-3

3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol

Cat. No. B1628252
CAS RN: 893613-21-3
M. Wt: 259.33 g/mol
InChI Key: LUJSKLGTRNOPKP-UHFFFAOYSA-N
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Description

3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol, also known as 3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-6-propan-1-ol (3TP), is a synthetic compound that has been found to have a wide range of potential applications. It is a heterocyclic compound that has been studied for its ability to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. 3TP has been extensively studied in both laboratory and clinical settings, with promising results.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Antimicrobial Applications

  • Novel chitosan Schiff bases and pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized, showing considerable antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi (Hamed et al., 2020; Khobragade et al., 2010).

Antitumor Applications

  • The synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and their cytotoxic activities have been evaluated against human liver and breast cancer cell lines, revealing promising antitumor properties (Kökbudak et al., 2020).

Herbicidal Activity

  • Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their herbicidal activity against various plant species, demonstrating good inhibition activities (Luo et al., 2017).

Spectral, Thermal, and Computational Studies

  • Metal complexes of pyrano[2,3-d]pyrimidine derivatives have been synthesized, characterized, and studied for their anticancer and antimicrobial potential, illustrating the diverse applications of pyrimidine derivatives in the development of new therapeutic agents (El-Shwiniy, Shehab, & Zordok, 2020).

properties

IUPAC Name

3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-5-1-3-10-7-14-13-11(8-15-16(13)9-10)12-4-2-6-18-12/h2,4,6-9,17H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJSKLGTRNOPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587540
Record name 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893613-21-3
Record name 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Reactant of Route 3
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Reactant of Route 4
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Reactant of Route 5
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Reactant of Route 6
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol

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